Dipotassium glycyrrhizinate

Vue d'ensemble

Description

Dipotassium glycyrrhizinate is a derivative of glycyrrhizic acid, extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is widely recognized for its extensive use in the pharmaceutical, cosmetic, and food industries due to its potent anti-inflammatory, anti-allergic, and soothing properties . Glycyrrhizic acid, the parent compound, has been used for centuries in traditional medicine, particularly in Asia, for its healing properties. This compound, with its enhanced solubility and stability, has gained popularity for various modern applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of dipotassium glycyrrhizinate typically involves the reaction of glycyrrhizic acid with potassium hydroxide. The process begins by dissolving glycyrrhizic acid in ethanol and then adding potassium hydroxide aqueous solution to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, and the resulting solution is filtered and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. Glycyrrhizic acid is dissolved in ethanol, and potassium hydroxide is added to adjust the pH. The mixture is stirred and filtered to remove any insoluble matter. The filtrate is then dried to yield this compound. This method is efficient, cost-effective, and yields a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

Dipotassium glycyrrhizinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of glycyrrhetinic acid derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert glycyrrhizic acid into glycyrrhetinic acid.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction typically occurs under basic conditions.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Oxidation: Glycyrrhetinic acid derivatives.

Reduction: Glycyrrhetinic acid.

Substitution: Various glycyrrhizic acid derivatives.

Applications De Recherche Scientifique

Wound Healing Applications

Mechanisms and Efficacy

Recent studies have demonstrated that DPG significantly enhances skin wound healing through multiple mechanisms. In an in vivo study involving male Wistar rats, DPG treatment resulted in:

- Reduction of Inflammation : DPG decreased inflammatory exudate and hyperemia while promoting the expression of anti-inflammatory cytokines like IL-10 and reducing pro-inflammatory cytokines such as TNF-α and IL-1 .

- Tissue Regeneration : The compound facilitated granulation tissue formation and re-epithelialization, critical phases in wound healing. Histological analyses showed increased collagen deposition and improved tissue remodeling .

Case Study Overview

A study published in the International Journal of Molecular Sciences evaluated the effects of DPG on skin wounds. The results indicated that DPG not only accelerated healing but also modulated gene expression related to inflammation and tissue repair processes .

| Parameter | Control Group | DPG Treatment Group |

|---|---|---|

| Inflammatory Cytokines (pg/mL) | 200 (TNF-α) | 50 |

| Granulation Tissue (mm²) | 5 | 15 |

| Collagen Density | Low | High |

Gastrointestinal Health

Anti-inflammatory Effects

DPG has shown promise in gastrointestinal applications, particularly in managing inflammatory bowel diseases (IBD). A study indicated that DPG improves intestinal mucosal healing by inhibiting high mobility group box 1 (HMGB1), a protein involved in inflammation . This suggests a potential role for DPG in treating conditions like Crohn's disease and ulcerative colitis.

Mechanisms of Action

The mechanisms by which DPG exerts its effects on gastrointestinal health include:

- Inhibition of Pro-inflammatory Pathways : DPG modulates gene expression related to inflammation and epithelial cell function during recovery from colitis.

- Promotion of Epithelial Repair : By enhancing epithelial cell migration and functionality, DPG supports mucosal integrity during inflammatory episodes .

Antimicrobial Properties

DPG exhibits notable antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in topical formulations for infections .

Other Therapeutic Applications

Beyond wound healing and gastrointestinal health, DPG has been investigated for its potential roles in:

Mécanisme D'action

Dipotassium glycyrrhizinate exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes by blocking the activity of cyclooxygenase and lipoxygenase enzymes.

Anti-allergic: It stabilizes cell membranes and prevents the release of histamine, a major mediator in allergic reactions.

Antioxidant: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Antiviral: It inhibits viral replication and modulates the immune response to viral infections.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycyrrhizic acid: The parent compound of dipotassium glycyrrhizinate, known for its anti-inflammatory and antiviral properties.

Glycyrrhetinic acid: A derivative of glycyrrhizic acid, known for its anti-inflammatory and anti-allergic properties.

Monoammonium glycyrrhizinate: Another derivative of glycyrrhizic acid, used in similar applications.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to glycyrrhizic acid and its derivatives. This makes it more suitable for use in aqueous formulations and increases its bioavailability .

Propriétés

Numéro CAS |

68797-35-3 |

|---|---|

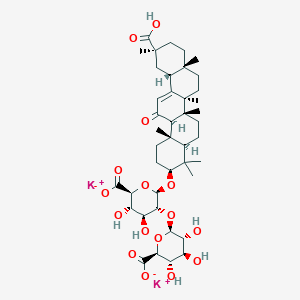

Formule moléculaire |

C42H60K2O16 |

Poids moléculaire |

899.1 g/mol |

Nom IUPAC |

dipotassium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+;;/m0../s1 |

Clé InChI |

BIVBRWYINDPWKA-RDOCDRCASA-L |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+] |

SMILES isomérique |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[K+].[K+] |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+] |

Key on ui other cas no. |

68797-35-3 |

Numéros CAS associés |

42294-03-1 |

Synonymes |

(3β,20β)-20-Carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Dipotassium Salt; 18β-Glycyrrhizic Acid Dipotassium Salt; Dipotassium Glycyrrhizate; Glycyrrhizic Acid Dipotassium Salt; Glycyrrhizin Dipotassi |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dipotassium glycyrrhizinate exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory effects through multiple mechanisms. One prominent pathway involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. [ [, ]] This pathway plays a crucial role in regulating inflammation by controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DPG has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators. [ [, , ]] Additionally, DPG can modulate the expression of microRNAs, such as miR-16 and miR-146a, which further contribute to the suppression of the NF-κB pathway. [ [, ]]

Q2: What is the role of prostaglandin E2 (PGE2) in this compound's anti-inflammatory activity?

A2: Research suggests that this compound can mitigate UVB-induced PGE2 synthesis by keratinocytes. [ []] PGE2 is a key inflammatory mediator, and its reduction contributes to the compound's anti-inflammatory effects.

Q3: Can this compound influence apoptosis in disease models?

A3: Yes, this compound has been shown to promote apoptosis in cells infected with Marek's disease virus (MDV). [ []] This suggests a potential mechanism for its antiviral activity against MDV. Additionally, DPG induced apoptosis in melanoma cell lines, further supporting its potential as an anti-tumor agent. [ []]

Q4: How does this compound interact with histamine in the context of lung fibroblasts?

A4: this compound exhibits anti-histamine effects on lung fibroblasts, similar to the effects observed with loratadine, a histamine receptor antagonist. [ []] DPG inhibits histamine-induced cell activation, proliferation, and migration. It also alters histamine-mediated mitochondrial membrane potentials and reduces histamine-induced PAR-2 expression, impairing mast cell tryptase activity. [ []]

Q5: Does this compound impact cell cycle progression?

A5: Yes, research on lung fibroblasts indicates that this compound can inhibit cell cycle progression. While histamine drives cells from the G0/G1 to S phases, DPG counteracts this effect by inhibiting both the G0/G1 and G2/M phases. [ []]

Q6: Against which viruses has this compound demonstrated activity?

A6: In vitro studies have shown this compound to have antiviral activity against several viruses, including:

- Infectious bursal disease virus (IBDV) [ [, ]]

- Porcine reproductive and respiratory syndrome virus (PRRSV) [ []]

- Marek's disease virus (MDV) [ []]

Q7: How does this compound inhibit viral replication?

A7: Research suggests that this compound may inhibit viral replication through multiple mechanisms, including:

- Direct virucidal activity: DPG can directly inactivate virus particles. [ [, , , ]]

- Inhibition of viral replication: DPG can interfere with different stages of the viral replication cycle. [ [, , , ]]

Q8: Has this compound been investigated for treating ocular diseases?

A8: Yes, research suggests potential applications for DPG in treating ocular diseases. One study explored the use of flexible nanoliposomes containing DPG to enhance corneal permeation of coumarin-6, indicating its potential for ocular drug delivery. [ []] Another study investigated an eye drop formulation of amphotericin B loaded into flexible liposomes using DPG as an edge activator, demonstrating its potential for ocular drug delivery systems. [ []]

Q9: What are the potential clinical applications of this compound based on current research?

A9: While further research is needed, potential clinical applications of DPG based on current findings include:

- Treatment of inflammatory skin conditions: DPG's anti-inflammatory effects suggest potential for treating eczema, psoriasis, and other inflammatory skin diseases. [ [, , ]]

- Adjunctive therapy for wound healing: DPG has shown promising results in promoting wound healing in animal models. [ [, ]]

- Management of periodontal disease: Studies indicate potential benefits of DPG in reducing plaque and gingivitis. [ [, ]]

- Antiviral agent: DPG's in vitro antiviral activity against various viruses warrants further investigation for potential therapeutic applications. [ [, , , ]]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.